Lysophosphatidylglycerol

Description

Properties

Molecular Formula |

C22H44O9P- |

|---|---|

Molecular Weight |

483.6 g/mol |

IUPAC Name |

[(2S)-2,3-dihydroxypropyl] [(2S)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate |

InChI |

InChI=1S/C22H45O9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)29-17-21(25)19-31-32(27,28)30-18-20(24)16-23/h20-21,23-25H,2-19H2,1H3,(H,27,28)/p-1/t20-,21-/m0/s1 |

InChI Key |

BVJSKAUUFXBDOB-SFTDATJTSA-M |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OC[C@H](CO)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure of Lysophosphatidylglycerol

This guide provides a comprehensive overview of the chemical structure, properties, and metabolism of this compound (LPG), a bioactive lysophospholipid involved in various physiological and pathological processes.

Core Chemical Structure

This compound (LPG) is a glycerophospholipid derivative characterized by a glycerol backbone.[1][2] Unlike phosphatidylglycerol, which has two fatty acid chains, LPG possesses only a single fatty acyl chain esterified to the glycerol backbone, typically at the sn-1 or sn-2 position.[1][3] The fundamental structure consists of a glycerol head group linked via a phosphodiester bond to a second glycerol moiety that carries the single O-acyl substituent.[1][2]

The stereochemistry of LPG is defined by the chiral carbon at the sn-2 position of the glycerophosphate unit, leading to distinct enantiomers that can influence its biological activity and interaction with cell membranes.[1]

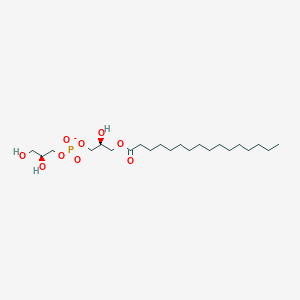

Below is a diagram illustrating the general chemical structure of this compound.

Caption: General structure of 1-acyl-lysophosphatidylglycerol.

Acyl Chain Variations

The single fatty acid chain in LPG can vary significantly in length and degree of saturation.[2] These variations, which include different carbon chain lengths and the number of double bonds, give rise to a diverse range of LPG species.[4] For instance, the acyl group can be saturated, such as palmitoyl (16:0), or unsaturated, such as oleoyl (18:1). The specific fatty acid attached influences the physical and chemical properties of the LPG molecule, such as its solubility and melting point.[1]

Quantitative Data

The molecular formula and weight of LPG vary depending on the specific acyl chain. The table below provides data for a common species, 1-palmitoyl-sn-glycero-3-phospho-(1'-sn-glycerol).

| Property | Value | Reference |

| IUPAC Name | [(2S)-2,3-dihydroxypropyl] [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate | [1][5] |

| Molecular Formula | C₂₂H₄₅O₉P | [1][5] |

| Molecular Weight | 484.56 g/mol | [5] |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC--INVALID-LINK--COP(=O)(O)OC--INVALID-LINK--CO | [1] |

| InChI Key | BVJSKAUUFXBDOB-SFTDATJTSA-N | [1] |

Biosynthesis and Degradation Pathways

This compound is primarily formed through the hydrolysis of phosphatidylglycerol (PG) by phospholipase A1 (PLA1) or phospholipase A2 (PLA2), which remove the fatty acid from the sn-1 or sn-2 position, respectively.[6][7] Conversely, LPG can be re-acylated to form PG by lysophospholipid acyltransferases (LPLATs).[4][8] These enzymatic processes are crucial for maintaining membrane homeostasis and generating signaling molecules.

The diagram below illustrates the key enzymatic pathways for the synthesis and degradation of this compound.

Caption: Synthesis and degradation of this compound.

Experimental Protocols

Extraction and Analysis of this compound from Biological Samples

A common method for the extraction and analysis of LPG from biological matrices involves lipid extraction followed by liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation:

-

Homogenize tissue or cell samples in a suitable solvent, typically a mixture of chloroform and methanol.

-

Add an internal standard (e.g., a deuterated LPG species) to the homogenate for quantification.

2. Lipid Extraction:

-

Perform a Bligh-Dyer or Folch extraction by adding chloroform and water (or an acidic solution) to the methanol homogenate to create a biphasic system.

-

Vortex the mixture and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

3. Analysis by LC-MS:

-

Reconstitute the dried lipid extract in a suitable solvent for injection into the LC-MS system.

-

Separate the different lipid species using reversed-phase or hydrophilic interaction liquid chromatography (HILIC).

-

Detect and quantify the LPG species using a mass spectrometer, often in negative ion mode, by monitoring for specific precursor and product ions (Multiple Reaction Monitoring - MRM).

The following diagram outlines the general workflow for LPG analysis.

Caption: Experimental workflow for LPG extraction and analysis.

References

- 1. Buy this compound (EVT-1571474) [evitachem.com]

- 2. lipotype.com [lipotype.com]

- 3. researchgate.net [researchgate.net]

- 4. Update and nomenclature proposal for mammalian lysophospholipid acyltransferases, which create membrane phospholipid diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C22H44O9P- | CID 5289143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of human lysophospholipid acyltransferase 3 - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Functions of Lysophosphatidylglycerol: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylglycerol (LPG) is a member of the lysophospholipid family, a class of bioactive lipid mediators that play crucial roles in a wide array of physiological and pathological processes. While extensively studied lysophospholipids like lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P) have well-documented functions, the specific biological roles of LPG are an emerging area of research. This technical guide provides a comprehensive overview of the current understanding of LPG's biological functions, its signaling pathways, and the experimental methodologies used for its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this intriguing lipid molecule.

Core Biological Functions of this compound

LPG is involved in a variety of cellular processes, with its most well-characterized roles being in the immune and cardiovascular systems. It also serves as a precursor for the synthesis of phosphatidylglycerol (PG), a key component of cellular membranes and pulmonary surfactant.

Immune System Modulation

LPG has been shown to be a potent chemoattractant for specific immune cells, thereby playing a role in immune surveillance and inflammatory responses.

-

Natural Killer (NK) Cell Chemotaxis: LPG stimulates the directional migration of human natural killer (NK) cells.[1][2][3] This process is mediated through a pertussis toxin-sensitive G-protein coupled receptor (GPCR), suggesting the involvement of Gαi/o proteins.[1][2][3] The downstream signaling cascade involves the activation of the Extracellular signal-regulated kinase (ERK) and Phosphoinositide 3-kinase (PI3K) pathways.[1][2][3] The chemotactic effect of LPG on NK cells can be inhibited by the LPA1/3 receptor antagonist Ki16425, indicating a potential role for an LPA receptor-like GPCR in mediating this effect.[1][2][3]

-

T-Lymphocyte Signaling: In the Jurkat T-cell line, LPG has been shown to inhibit the calcium mobilization induced by LPA, suggesting it can act as a competitive inhibitor at certain LPA receptors.[4] However, it does not inhibit calcium release induced by lysophosphatidylserine (LPS) or sphingosylphosphorylcholine (SPC), indicating receptor specificity.[4] Furthermore, human Natural Killer T (NKT) cells can recognize and respond to cholinated lysophospholipids presented by the CD1d molecule, suggesting a potential role for lysophospholipids like LPG in NKT cell-mediated immune responses.[5]

-

Macrophage Activation: While the direct effects of endogenous mammalian LPG on macrophages are still under investigation, studies on Leishmania-derived LPG have shown that it can interact with Toll-like receptor 4 (TLR4) on macrophages, facilitating parasite entry and impairing macrophage functions.[6] Treatment of mice with L-alpha-lysophosphatidyl-DL-glycerol has also been shown to enhance the ingestion activity of peritoneal macrophages.[7]

Cardiovascular System Effects

LPG has been implicated in cardiovascular function, with evidence suggesting both potential pro-arrhythmic and roles in atherosclerosis.

-

Cardiac Arrhythmias: Studies have demonstrated that LPG, at concentrations of 0.05-0.10 mM, can be arrhythmogenic in isolated hamster hearts.[8] This effect is postulated to be due to the detergent-like properties of lysophosphoglycerides, which can alter membrane function.[8] The accumulation of lysophosphoglycerides in ischemic myocardium has been linked to the genesis of malignant dysrhythmias.[9]

-

Atherosclerosis: Lysophospholipids are known to be involved in the pathogenesis of atherosclerosis.[10][11][12] While the specific role of LPG is not as well-defined as that of LPA, the general mechanisms involve the promotion of inflammatory events, smooth muscle cell proliferation, and thrombosis.[11]

Endothelial Cell Function

LPG can stimulate chemotactic migration and tube formation in human umbilical vein endothelial cells (HUVECs).[13] This pro-angiogenic activity is mediated through the activation of the ERK signaling pathway in a pertussis toxin-insensitive manner, suggesting the involvement of a G-protein other than Gαi/o.[13]

Quantitative Data on this compound

The following tables summarize the available quantitative data regarding the concentrations of LPG in biological samples and its observed biological effects.

| Parameter | Species/Tissue | Concentration | Method | Reference |

| Endogenous Concentration | Human Plasma | Not specified (detected) | nLC-ESI-MS/MS | [14] |

| Endogenous Concentration | Human Plasma | Not specified (detected) | HILIC-sMRM | [5] |

| Endogenous Concentration | Human Skin | Not specified (detected) | HILIC-sMRM | [5] |

| Arrhythmogenic Concentration | Hamster Heart (isolated) | 0.05 - 0.10 mM | Electrophysiology | [8] |

Note: EC50 and IC50 values for many of LPG's biological effects are not yet well-established in the literature.

Signaling Pathways

LPG-Induced Chemotaxis in Natural Killer (NK) Cells

LPG stimulates the migration of NK cells through a G-protein coupled receptor, leading to the activation of downstream signaling cascades.

Caption: LPG signaling pathway in NK cell chemotaxis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological functions of this compound.

Chemotaxis Assay (Transwell Migration Assay)

This protocol is designed to assess the chemotactic effect of LPG on a target cell population, such as natural killer (NK) cells or endothelial cells.

Materials:

-

24-well Transwell plates with 5 or 8 µm pore size polycarbonate membrane inserts

-

Cell culture medium (e.g., RPMI-1640 for NK cells, EGM-2 for HUVECs)

-

Fetal Bovine Serum (FBS)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

This compound (LPG) stock solution (in a suitable solvent like methanol or DMSO)

-

Chemoattractant-free medium (serum-free or low serum)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

-

Cotton swabs

-

Microscope

Procedure:

-

Cell Preparation:

-

Culture target cells (e.g., human NK cells or HUVECs) to 70-80% confluency.

-

The day before the assay, serum-starve the cells by replacing the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium containing 0.1% BSA. This enhances the chemotactic response.

-

On the day of the experiment, harvest the cells using standard methods (e.g., trypsinization for adherent cells).

-

Wash the cells with chemoattractant-free medium and resuspend them to a final concentration of 1 x 10^6 cells/mL in the same medium.

-

-

Assay Setup:

-

Prepare different concentrations of LPG (e.g., 0.1, 1, 10, 100 µM) in chemoattractant-free medium. Also, prepare a vehicle control (medium with the same concentration of solvent used for the LPG stock).

-

Add 600 µL of the LPG solutions or the vehicle control to the lower chambers of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type (typically 2-6 hours for immune cells, and up to 24 hours for endothelial cells).

-

-

Quantification of Migrated Cells:

-

After incubation, carefully remove the Transwell inserts.

-

Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.

-

Fix the migrated cells on the bottom of the membrane by immersing the inserts in the fixation solution for 15-20 minutes at room temperature.

-

Wash the inserts with PBS and then stain the cells by immersing the inserts in the staining solution for 20-30 minutes.

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Count the number of stained, migrated cells in several random fields of view for each insert using a microscope.

-

Alternatively, the stain can be eluted (e.g., with 10% acetic acid), and the absorbance can be measured using a plate reader.

-

Experimental Workflow for Chemotaxis Assay:

Caption: Workflow for a Transwell chemotaxis assay.

Western Blot Analysis of ERK and Akt Phosphorylation

This protocol is for detecting the activation of the ERK and Akt signaling pathways in response to LPG stimulation.

Materials:

-

Cell culture reagents

-

This compound (LPG)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt

-

HRP-conjugated secondary antibody

-

ECL Western blotting substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Serum-starve the cells for 4-12 hours.

-

Stimulate the cells with various concentrations of LPG for different time points (e.g., 5, 15, 30, 60 minutes). Include an untreated control.

-

-

Cell Lysis and Protein Quantification:

-

After stimulation, place the plates on ice and wash the cells with ice-cold PBS.

-

Add lysis buffer to each well, scrape the cells, and collect the lysates.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-50 µg) per lane on an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Signal Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, strip the membrane using a stripping buffer.

-

Wash the membrane and re-block.

-

Incubate the membrane with the primary antibody against the total protein (e.g., anti-total-ERK1/2).

-

Repeat the secondary antibody incubation and signal detection steps.

-

Logical Relationship for Western Blot Analysis:

Caption: Logical workflow for Western blot analysis.

Intracellular Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium concentration in response to LPG stimulation using the fluorescent dye Fura-2 AM.

Materials:

-

Cells cultured on glass coverslips

-

Fura-2 AM stock solution (in DMSO)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

This compound (LPG)

-

Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

-

Cell Preparation and Dye Loading:

-

Seed cells on glass coverslips and grow to 70-80% confluency.

-

Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBS.

-

Remove the culture medium from the cells and wash with HBS.

-

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells with HBS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 20 minutes.

-

-

Calcium Imaging:

-

Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope or place the plate in the plate reader.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add LPG at the desired concentration to the cells while continuously recording the fluorescence.

-

Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular calcium concentration.

-

Experimental Workflow for Calcium Imaging:

Caption: Workflow for intracellular calcium imaging.

Conclusion

This compound is emerging as a significant bioactive lipid mediator with diverse biological functions, particularly in the immune and cardiovascular systems. Its ability to induce chemotaxis in immune and endothelial cells highlights its potential role in inflammation, immune responses, and angiogenesis. While the specific receptors and downstream signaling pathways are still being fully elucidated, the involvement of GPCRs and key signaling molecules like ERK and PI3K is evident. The arrhythmogenic potential of LPG also warrants further investigation into its role in cardiac pathophysiology.

This technical guide provides a foundation for researchers entering the field of LPG biology. The provided protocols offer a starting point for investigating the functional consequences of LPG signaling. Future research should focus on identifying the specific GPCRs that mediate LPG's effects in different cell types, elucidating the detailed molecular mechanisms of its action, and establishing a more comprehensive quantitative understanding of its biological activities. Such efforts will be crucial for determining the therapeutic potential of targeting LPG signaling pathways in various diseases.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound stimulates chemotactic migration in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. Effect of lysophospholipids on signaling in the human Jurkat T cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recognition of Lyso-Phospholipids by Human Natural Killer T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ionbiosciences.com [ionbiosciences.com]

- 7. Activation of macrophages by ether analogues of lysophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of lysophosphoglycerides on cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Accumulation of lysophosphoglycerides with arrhythmogenic properties in ischemic myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different origins of lysophospholipid mediators between coronary and peripheral arteries in acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lysophospholipids in coronary artery and chronic ischemic heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysophosphatidic acid in atherosclerotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchhub.com [researchhub.com]

- 14. IDENTIFICATION OF THE GPR55 AGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lysophosphatidylglycerol Metabolism in Staphylococcus aureus

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Staphylococcus aureus is a formidable human pathogen renowned for its metabolic adaptability and its capacity to develop resistance to a wide array of antibiotics. The bacterial cell membrane is a critical interface in the host-pathogen interaction and a primary target for many antimicrobial agents. The composition of this membrane is not static; S. aureus actively remodels its phospholipid profile to adapt to environmental stresses, including the presence of antimicrobial peptides (AMPs) produced by the host's innate immune system.

A key player in this adaptive strategy is lysophosphatidylglycerol (LPG), specifically its aminoacylated form, lysyl-phosphatidylglycerol (L-PG). While phosphatidylglycerol (PG) and cardiolipin (CL) are the major anionic phospholipids constituting the S. aureus membrane, the synthesis of L-PG introduces a positively charged lipid.[1][2] This modification of the membrane's surface charge is a crucial virulence mechanism, primarily by providing resistance against cationic antimicrobial peptides (CAMPs) and certain antibiotics like daptomycin.[3][4]

This technical guide provides a comprehensive overview of the core metabolic pathways governing LPG synthesis and degradation in S. aureus, its role in antimicrobial resistance, and its significance as a target for novel drug development. It includes quantitative data on lipid composition, detailed experimental protocols, and visualizations of the key molecular processes.

Core Metabolism of this compound (LPG)

The concentration of LPG in the S. aureus membrane is tightly controlled through a balance of synthesis and degradation/recycling pathways. While present in low abundance under normal conditions, its levels can fluctuate significantly in response to environmental cues such as acidic pH or the presence of antimicrobial agents.[1][5]

Synthesis and Translocation of Lysyl-Phosphatidylglycerol (L-PG)

The synthesis of L-PG is the primary mechanism by which S. aureus introduces a positive charge into its membrane. This process is catalyzed by a single, bifunctional enzyme.

-

Enzyme: The key enzyme is the Multiple Peptide Resistance Factor (MprF), also known as FmtC or LpgS.[3][6][7] MprF is an integral membrane protein with two distinct functional domains.[1]

-

Reaction: The C-terminal synthetase domain of MprF catalyzes the transfer of a lysine residue from a charged lysyl-tRNA (Lys-tRNALys) to the 3'-hydroxyl group of the glycerol headgroup of phosphatidylglycerol (PG).[6][8] This reaction forms lysyl-phosphatidylglycerol (L-PG), converting an anionic lipid into a cationic one.[8]

-

Translocation: The N-terminal domain of MprF functions as a "flippase," translocating the newly synthesized L-PG from the inner (cytoplasmic) leaflet of the cell membrane to the outer leaflet.[1][9] This outward translocation is critical for altering the cell surface charge and conferring resistance to extracellular threats.[9][10]

Degradation and Recycling of 1-acyl-LPG

To maintain membrane homeostasis, S. aureus possesses a mechanism to degrade excess LPG and recycle its components. A recently identified phospholipase D is responsible for this critical function.

-

Enzyme: The enzyme is designated this compound phospholipase D (LpgD), encoded by the locus SAUSA300_1020.[5][11] It belongs to the glycerophosphodiester phosphodiesterase (GDPD) family.[5]

-

Reaction: LpgD catalyzes the conversion of 1-acyl-LPG into lysophosphatidic acid (LPA).[5][11] This reaction proceeds through a two-step mechanism involving a cyclic-LPA intermediate.[5][12] The enzyme is specific for 1-acyl-LPG and does not degrade 2-acyl-LPG.[5][11]

-

Recycling: The resulting LPA is a key intermediate in phospholipid biosynthesis. It is re-introduced into the main phosphatidylglycerol (PG) biosynthetic pathway at the LPA acyltransferase (PlsC) step, allowing the cell to reclaim the acyl chain and glycerol backbone, thus maintaining membrane homeostasis.[5][11]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Lysyl-Phosphatidylglycerol: A Lipid Involved in the Resistance of Staphylococcus aureus to Antimicrobial Peptide Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research Portal [researchportal.murdoch.edu.au]

- 5. This compound (LPG) phospholipase D maintains membrane homeostasis in Staphylococcus aureus by converting LPG to lysophosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Cloning and sequencing of the gene, fmtC, which affects oxacillin resistance in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lysyl-Phosphatidylglycerol Attenuates Membrane Perturbation Rather than Surface Association of the Cationic Antimicrobial Peptide 6W-RP-1 in a Model Membrane System: Implications for Daptomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Mechanisms of daptomycin resistance in Staphylococcus aureus: role of the cell membrane and cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound (LPG) phospholipase D maintains membrane homeostasis in Staphylococcus aureus by converting LPG to lysophosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Understated Antagonist: A Technical Guide to Lysophosphatidylglycerol's Role in Lung Surfactant Dysfunction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pulmonary surfactant, a complex mixture of lipids and proteins, is critical for respiratory mechanics. Its dysfunction is a hallmark of various lung pathologies, including Acute Respiratory Distress Syndrome (ARDS). While the detrimental effects of lysophosphatidylcholine (LPC) are well-documented, the specific role of lysophosphatidylglycerol (LPG), a direct product of the hydrolysis of the second most abundant surfactant phospholipid, phosphatidylglycerol (PG), has been less explored. This technical guide synthesizes the current understanding of LPG's involvement in lung surfactant, focusing on its generation, metabolism, biophysical impact, and the current state of knowledge regarding its potential signaling roles. Quantitative data from relevant studies are summarized, and detailed experimental protocols for the investigation of LPG are provided to facilitate further research in this area.

Introduction: The Significance of Phosphatidylglycerol and Its Lysolipid Derivative

Pulmonary surfactant is approximately 90% lipids, with phosphatidylcholine (PC) being the most abundant, followed by phosphatidylglycerol (PG), which constitutes about 10% of the total surfactant phospholipids.[1] PG is crucial for the proper function and structure of the surfactant film, particularly in its interactions with surfactant protein B (SP-B).[1] In inflammatory lung conditions such as ARDS, the activity of secretory phospholipase A2 (sPLA2) enzymes is elevated, leading to the hydrolysis of surfactant phospholipids.[2] This process generates lysophospholipids and free fatty acids, which are known inhibitors of surfactant function. The hydrolysis of PG by sPLA2 yields this compound (LPG), a molecule that contributes to surfactant dysfunction through both the depletion of its parent molecule, PG, and its own biophysical properties.

Generation and Metabolism of this compound in the Alveolar Space

The primary pathway for LPG generation in the alveolar space is the enzymatic hydrolysis of PG by sPLA2s.[1] Several groups of human sPLA2s have been shown to hydrolyze surfactant phospholipids with varying substrate specificities.[1] Notably, group IIA sPLA2 hydrolyzes both phosphatidylethanolamine and phosphatidylglycerol, while group IID is active against only phosphatidylglycerol.[1] The generation of LPG is therefore a direct consequence of the inflammatory environment in the lungs.

Once formed, LPG can be metabolized through several pathways. It can be reacylated back to PG by acyltransferases present in lung microsomes, a process that is crucial for maintaining surfactant homeostasis.[1] Alternatively, alveolar macrophages can take up and degrade LPG.[2][3] These cells express lysosomal phospholipase A2 (LPLA2), which is involved in the catabolism of surfactant phospholipids.[2]

Signaling Pathway: LPG Generation and Metabolism

Caption: Metabolic pathways of this compound in the lung.

Quantitative Data on this compound

Quantitative data on LPG in human bronchoalveolar lavage fluid (BALF) is limited. However, studies in animal models of acute lung injury (ALI) have demonstrated the presence and increase of LPG. One study identified this compound in the BALF of mice with LPS-induced ALI.[4] In a study on patients with ARDS, while lysophosphatidylcholine (LPC) was detectable, specific quantitative data for LPG was not provided, though a significant decrease in the percentage of phosphatidylglycerol was observed.[5]

| Analyte | Condition | Sample Type | Concentration/Level | Reference |

| This compound (LysoPG) | LPS-induced Acute Lung Injury | Mouse BALF | Identified in negative ion mode | [4] |

| Phosphatidylglycerol (PG) | ARDS (early, intermediate, and late phases) | Human BALF | Considerable decrease in percentage compared to control | [5] |

| Lysophosphatidylcholine (LPC) | Late ARDS | Human BALF | Detectable | [5] |

Biophysical Effects of this compound on Lung Surfactant

The generation of any lysophospholipid within the surfactant film is generally considered detrimental to its function. Lysophospholipids, including LPG, are cone-shaped molecules that disrupt the highly organized structure of the surfactant monolayer, which is essential for reducing surface tension to near-zero values upon compression. This disruption leads to an increase in the minimum surface tension and a decrease in the stability of the surfactant film.

While direct experimental data on the biophysical effects of LPG are scarce, the consequences can be inferred from studies on the depletion of PG and the general effects of lysophospholipids. The depletion of PG has a greater correlation with surfactant dysfunction for certain sPLA2s than the generation of total lysophospholipids.[1] This suggests that the loss of PG's specific functions, such as its interaction with SP-B, is a major contributor to surfactant inactivation. The presence of LPG would further exacerbate this by interfering with the packing of the remaining phospholipids.

Signaling Role of this compound: An Area of Uncertainty

Extensive research has been conducted on the signaling roles of other lysophospholipids, such as lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P), which have their own G-protein coupled receptors (GPCRs).[6] However, there is currently a lack of evidence for specific signaling receptors or pathways for LPG in the lungs. While some studies suggest that the chain length of lysolipids can influence GPCR modulation, a dedicated receptor for LPG has not been identified.[7] Therefore, it is presumed that the primary role of LPG in lung surfactant pathophysiology is biophysical disruption rather than specific cell signaling.

Experimental Protocols

Quantification of this compound in Bronchoalveolar Lavage Fluid by LC-MS/MS

This protocol is adapted from methodologies for the analysis of phospholipids and lysophospholipids in biological fluids.[8][9]

1. Sample Preparation (Lipid Extraction):

-

To 100 µL of BALF, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

-

Vortex for 30 seconds.

-

Add 125 µL of chloroform and vortex for 30 seconds.

-

Add 125 µL of water and vortex for 30 seconds.

-

Centrifuge at 1,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in 50-100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient: A suitable gradient from a high percentage of A to a high percentage of B over 15-20 minutes to separate the different lipid classes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40-50 °C.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for LPG.

-

Detection: Use a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Multiple Reaction Monitoring (MRM): For targeted quantification, monitor specific precursor-to-product ion transitions for different LPG species (e.g., based on their fatty acid chain). The headgroup fragment of glycerol phosphate (m/z 153) is a characteristic product ion for LPG in negative mode.

-

3. Data Analysis:

-

Quantify the amount of each LPG species by comparing the peak area to that of a known amount of an internal standard (e.g., a deuterated or odd-chain LPG standard).

Experimental Workflow for LPG Quantification

Caption: Workflow for the quantification of LPG in BALF by LC-MS/MS.

Analysis of Surfactant Biophysical Properties using a Langmuir-Blodgett Trough

This protocol outlines the general procedure for assessing the impact of LPG on the surface activity of a model lung surfactant.[3][10]

1. Preparation of Lipid Films:

-

Prepare a solution of a model lung surfactant in a volatile organic solvent (e.g., chloroform or chloroform:methanol). A common model surfactant consists of DPPC (dipalmitoylphosphatidylcholine) and POPG (palmitoyloleoylphosphatidylglycerol) in a 7:3 molar ratio.

-

Prepare similar solutions with the addition of varying molar percentages of LPG (e.g., 1%, 5%, 10%).

-

The subphase in the Langmuir trough should be an aqueous buffer (e.g., phosphate-buffered saline) maintained at 37°C.

2. Isotherm Measurements:

-

Spread the lipid solution onto the surface of the subphase.

-

Allow the solvent to evaporate completely (typically 10-15 minutes).

-

Compress the lipid film at a constant rate using the barriers of the trough, while continuously measuring the surface pressure (π) with a Wilhelmy plate.

-

The surface pressure is plotted against the mean molecular area (A) to generate a π-A isotherm.

-

Compare the isotherms of the pure model surfactant with those containing LPG. Key parameters to analyze include the lift-off area, the collapse pressure, and the compressibility of the film.

3. Dynamic Cycling:

-

To mimic breathing, the lipid film can be subjected to repeated cycles of compression and expansion.

-

Monitor the changes in surface pressure during these cycles to assess the stability and respreading ability of the surfactant film in the presence of LPG.

Conclusion and Future Directions

This compound, generated from the hydrolysis of phosphatidylglycerol by inflammatory phospholipases, plays a significant, albeit underappreciated, role in the pathophysiology of lung surfactant dysfunction. Its primary mechanism of action appears to be the biophysical disruption of the surfactant monolayer, compounded by the depletion of the functionally critical PG. While a direct signaling role for LPG has not been established, its contribution to the overall inhibitory environment in the inflamed alveolus is clear.

Future research should focus on obtaining precise quantitative data on LPG concentrations in human BALF from patients with various lung diseases. Such data would be invaluable for designing in vitro experiments that accurately model the pathophysiological conditions. Furthermore, detailed biophysical studies using model surfactant systems are needed to delineate the specific effects of LPG on surface tension, film stability, and interaction with surfactant proteins. Understanding the nuances of LPG's contribution to surfactant dysfunction may open new avenues for therapeutic interventions aimed at preserving surfactant function in the face of pulmonary inflammation.

References

- 1. The role of acyl transferase in the biosynthesis of pulmonary microsomal phosphatidylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alveolar macrophages: guardians of the alveolar lipid galaxy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Surfactant Lipidomics of Alveolar Lavage Fluid in Mice Based on Ultra-High-Performance Liquid Chromatography Coupled to Hybrid Quadrupole-Exactive Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bronchoalveolar lavage fluid characteristics of early intermediate and late phases of ARDS. Alterations in leukocytes, proteins, PAF and surfactant components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lysophosphatidic acid is detectable in human bronchoalveolar lavage fluids at baseline and increased after segmental allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lysolipid Chain Length Switches Agonistic to Antagonistic G Protein-Coupled Receptor Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous analysis of phospholipid in rabbit bronchoalveolar lavage fluid by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. orbit.dtu.dk [orbit.dtu.dk]

Lysophosphatidylglycerol as a Precursor for Phosphatidylglycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylglycerol (PG) is a crucial glycerophospholipid, serving not only as a key structural component of biological membranes but also as a precursor for other important lipids like cardiolipin.[1] Furthermore, PG and its precursor, lysophosphatidylglycerol (LPG), are emerging as significant players in cellular signaling.[2] This technical guide provides a comprehensive overview of the biochemical conversion of LPG to PG, the enzymes involved, quantitative data, experimental protocols for its study, and the associated signaling pathways. This information is critical for researchers in lipid metabolism and drug development professionals targeting these pathways.

The Biochemical Pathway: Acylation of this compound

The synthesis of phosphatidylglycerol from this compound is a key step in the phospholipid remodeling pathway, often referred to as the Lands cycle. This process involves the acylation of LPG at the sn-1 or sn-2 position of the glycerol backbone, catalyzed by a family of enzymes known as lysophospholipid acyltransferases (LPLATs).[3] Specifically, the enzyme responsible for this conversion is this compound acyltransferase (LPGAT).[4]

The overall reaction is as follows:

This compound (LPG) + Acyl-CoA → Phosphatidylglycerol (PG) + Coenzyme A

This reaction is vital for maintaining the appropriate acyl chain composition of PG, which is essential for its biological functions, and for preventing the accumulation of LPG, which can be detrimental to cell membranes.[4]

Key Enzyme: this compound Acyltransferase 1 (LPGAT1)

The primary enzyme identified to catalyze the acylation of LPG is this compound Acyltransferase 1 (LPGAT1).[4] It is a member of the lysophospholipid acyltransferase family and is localized to the endoplasmic reticulum.[4] While named for its activity with LPG, recent studies have revealed a more complex substrate specificity.

Substrate Specificity of LPGAT1

LPGAT1 exhibits a preference for certain lysophospholipids and acyl-CoA species. Notably, some research indicates that murine LPGAT1 has a higher affinity for lysophosphatidylethanolamine (LPE) than for LPG.[3][5] However, it does demonstrate activity with LPG. The enzyme shows a clear preference for long-chain saturated and monounsaturated fatty acyl-CoAs as acyl donors.[4]

Table 1: Substrate Specificity of Human LPGAT1

| Lysophospholipid Substrate | Relative Activity (%) |

| This compound (LPG) | 100 |

| Lysophosphatidylcholine (LPC) | Not significant |

| Lysophosphatidylethanolamine (LPE) | Not significant |

| Lysophosphatidylinositol (LPI) | Not significant |

| Lysophosphatidylserine (LPS) | Not significant |

| Glycerol 3-phosphate | Not significant |

| Data derived from studies on expressed human LPGAT1, which showed significant activity only with LPG among the tested lysophospholipids.[4] |

Table 2: Acyl-CoA Donor Preference of Human LPGAT1

| Acyl-CoA Donor | Relative Activity (%) |

| Oleoyl-CoA (18:1) | 100 |

| Stearoyl-CoA (18:0) | ~80 |

| Palmitoyl-CoA (16:0) | ~60 |

| Lauroyl-CoA (12:0) | ~40 |

| Data reflects a clear preference for long-chain fatty acyl-CoAs.[4] |

Table 3: Comparative Acyltransferase Activity of Murine LPGAT1

| Lysophospholipid Acceptor | Acyl-CoA Donor | Relative Activity |

| 1-lyso-2-oleoyl-PE | Stearoyl-CoA | High |

| 1-oleoyl-2-lyso-PG | Stearoyl-CoA | Low |

| 2-oleoyl-glycerol | Stearoyl-CoA | Low |

| This table highlights the higher activity of murine LPGAT1 with LPE compared to LPG in some experimental systems.[3] |

Quantitative Data

Precise kinetic parameters for human LPGAT1 with this compound are not extensively documented in the form of Michaelis-Menten constants (Km) and maximum velocity (Vmax). However, kinetic analyses of LPGAT1 expressed in COS-7 cells have provided some quantitative insights.[4]

Table 4: Kinetic Analysis of LPGAT1

| Substrate | Parameter | Value |

| Oleoyl-LPG | Preferred Acyl Acceptor | - |

| Palmitoyl-LPG | Less Preferred Acyl Acceptor | - |

| Oleoyl-CoA | Preferred Acyl Donor | - |

| Lauroyl-CoA | Less Preferred Acyl Donor | - |

| Qualitative kinetic data showing substrate preference.[4] |

Note: The absence of specific Km and Vmax values in the literature highlights an area for future research to fully characterize the enzymatic conversion of LPG to PG.

Experimental Protocols

LPGAT Enzyme Activity Assay

This protocol is adapted from established methods for measuring lysophospholipid acyltransferase activity.[6][7]

Objective: To quantify the enzymatic conversion of radiolabeled LPG to PG by LPGAT1.

Materials:

-

Microsomal preparations from cells or tissues expressing LPGAT1

-

[¹⁴C]-labeled this compound

-

Acyl-CoA (e.g., Oleoyl-CoA)

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4

-

Reaction Stop Solution: Chloroform:Methanol (2:1, v/v)

-

Thin Layer Chromatography (TLC) plates

-

TLC developing solvent (e.g., chloroform:methanol:acetic acid:water)

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

100 mM Tris-HCl, pH 7.4

-

50 µM [¹⁴C]-LPG (specific activity ~50,000 dpm/nmol)

-

50 µM Oleoyl-CoA

-

1-10 µg of microsomal protein

-

Bring the total volume to 100 µL with assay buffer.

-

-

Initiate Reaction: Add the microsomal protein to the reaction mixture to start the reaction.

-

Incubation: Incubate the reaction at 37°C for 10-20 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding 300 µL of chloroform:methanol (2:1, v/v).

-

Lipid Extraction:

-

Vortex the mixture thoroughly.

-

Centrifuge at high speed to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

TLC Separation:

-

Spot the extracted lipids onto a TLC plate.

-

Develop the plate in a chamber with the appropriate solvent system to separate PG from LPG.

-

-

Quantification:

-

Scrape the spots corresponding to PG and LPG into separate scintillation vials.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

-

Calculate Activity: Determine the amount of [¹⁴C]-PG formed and express the enzyme activity as nmol/min/mg of protein.

Lipid Extraction and Analysis by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of LPG and PG from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

Objective: To extract and quantify LPG and PG from cells or tissues.

Materials:

-

Biological sample (cells or tissue)

-

Internal standards for LPG and PG

-

Chloroform, Methanol, Water

-

LC-MS/MS system

Procedure:

-

Sample Homogenization: Homogenize the biological sample in an appropriate buffer.

-

Lipid Extraction (Bligh-Dyer Method):

-

To the homogenate, add chloroform and methanol in a ratio that results in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

-

Add the internal standards for LPG and PG.

-

Vortex thoroughly and incubate on ice.

-

Add chloroform and water to induce phase separation, resulting in a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

-

Centrifuge to separate the phases.

-

Collect the lower organic phase.

-

-

Sample Preparation:

-

Dry the extracted lipids under a stream of nitrogen.

-

Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Separate the lipids using a suitable column (e.g., a C18 column).

-

Detect and quantify the different molecular species of LPG and PG using mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for each lipid species.

-

Normalize the data to the corresponding internal standard.

-

Quantify the absolute or relative amounts of each LPG and PG species.

-

Signaling Pathways Involving Lysophospholipids and Phospholipids

LPG, like other lysophospholipids, can act as a signaling molecule, primarily through G protein-coupled receptors (GPCRs).[8][9] While specific receptors for LPG are not as well-characterized as those for lysophosphatidic acid (LPA), the general mechanism of lysophospholipid signaling provides a framework for understanding its potential roles. Activation of these GPCRs can lead to the activation of various downstream signaling cascades, influencing processes such as cell proliferation, migration, and inflammation.[9]

PG itself can also modulate cellular functions, including the activity of certain ion channels and enzymes.[1]

Conclusion

This compound serves as a direct precursor for the synthesis of phosphatidylglycerol through the enzymatic action of LPGAT1. While the precise kinetic parameters of this reaction require further elucidation, the available data on substrate specificity provide valuable insights for researchers. The methodologies outlined in this guide offer a robust framework for investigating the conversion of LPG to PG and for quantifying these important lipids in biological systems. A deeper understanding of these pathways and the signaling roles of LPG and PG will be instrumental in developing novel therapeutic strategies for diseases in which lipid metabolism and signaling are dysregulated.

References

- 1. mdpi.com [mdpi.com]

- 2. Characterizing the role of phosphatidylglycerol-phosphate phosphatases in Acinetobacter baumannii cell envelope biogenesis and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LPGAT1 controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysolecithin acyltransferase of human plasma: assay and characterization of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of lysophospholipid acyltransferase activities using substrate competition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LIPID MAPS [lipidmaps.org]

- 8. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysophospholipid activation of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lysophosphatidylglycerol in Plant Membrane Lipids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophosphatidylglycerol (LPG) is a minor, yet pivotal, lysophospholipid component of plant cell membranes. Traditionally viewed as a mere intermediate in the turnover of phosphatidylglycerol (PG), emerging evidence has solidified its role as a critical signaling molecule in plant physiology, particularly in orchestrating responses to a myriad of biotic and abiotic stresses. This technical guide provides a comprehensive overview of the current understanding of LPG in plant membrane lipids, detailing its metabolism, physiological functions, and the signaling cascades it modulates. Furthermore, this document offers detailed experimental protocols for the extraction and quantification of LPG, alongside a quantitative summary of its abundance under various conditions, to facilitate further research in this burgeoning field.

Introduction

Plant membranes are dynamic structures that not only provide cellular compartmentalization but also serve as a hub for sensing and responding to environmental cues. Membrane lipids are not merely structural components; their metabolic derivatives, including lysophospholipids, act as potent second messengers. Among these, this compound (LPG) has garnered increasing attention for its involvement in critical signaling pathways that govern plant growth, development, and adaptation to stress. Understanding the intricate roles of LPG is paramount for developing novel strategies to enhance crop resilience and for potential applications in drug development, given the conservation of fundamental lipid signaling pathways across kingdoms.

Metabolism of this compound in Plants

The cellular concentration of LPG is tightly regulated through a balance of its synthesis and catabolism, primarily occurring within the context of the Lands cycle for phosphatidylglycerol (PG) remodeling.

Biosynthesis of this compound

LPG is primarily generated through the deacylation of phosphatidylglycerol (PG), a major phospholipid component of thylakoid and mitochondrial membranes. This hydrolysis is catalyzed by phospholipase A (PLA) enzymes, which cleave the fatty acyl chain at the sn-1 or sn-2 position of the glycerol backbone.

-

Phospholipase A2 (PLA2): This is the most prominent pathway for LPG production. PLA2 enzymes specifically hydrolyze the ester bond at the sn-2 position of PG, releasing a free fatty acid and 1-acyl-LPG.[1][2][3] Multiple isoforms of secretory PLA2 (sPLA2) have been identified in plants and are implicated in stress and defense responses.[1][2] For instance, in Arabidopsis thaliana, four sPLA2 isoforms (α, β, γ, and δ) have been characterized.[4] Specifically, AtPLA2α has been shown to be involved in lipid signaling.[5]

-

Phospholipase A1 (PLA1): These enzymes cleave the acyl chain at the sn-1 position, yielding a free fatty acid and 2-acyl-LPG.

Catabolism of this compound

The degradation or turnover of LPG is crucial for terminating its signaling functions and for maintaining membrane homeostasis. This is primarily achieved through two enzymatic pathways:

-

Reacylation: LPG can be reacylated to form PG by the action of lysophosphatidyl acyltransferases (LPATs). These enzymes transfer an acyl group from acyl-CoA to the free hydroxyl group of LPG.[6] In Arabidopsis, several LPAT genes have been identified, with some showing broad substrate specificity.[7][8][9] For example, the Arabidopsis thaliana lysophospholipid acyltransferase At1g78690 has been shown to acylate a variety of lysophospholipids, including lyso-phosphatidylglycerol.[6] The LPAT2, LPAT4, and LPAT5 isoforms are localized to the endoplasmic reticulum and are involved in de novo glycerolipid biosynthesis.[1][7]

-

Further Degradation: LPG can also be further deacylated by lysophospholipases to yield glycerol-3-phosphoglycerol and a free fatty acid.

The metabolic pathways of LPG are summarized in the following diagram:

Quantitative Data on this compound in Plants

The abundance of LPG in plant tissues is generally low under normal physiological conditions but can change significantly in response to various environmental stimuli. The following tables summarize the available quantitative data on LPG levels in plants.

Table 1: this compound (LPG) Content in Arabidopsis thaliana Under Abiotic Stress

| Stress Condition | Tissue | Change in LPG Content | Reference |

| Phosphorus Starvation | Rosettes | Increase | [7] |

| Phosphorus Starvation | Roots | Increase | [7] |

| Heat Stress (Moderate) | Whole Plant | Decrease in total glycerolipids, including PG | [10][11] |

| Freezing | Whole Plant | Increase in lysophospholipids | [12] |

Note: Data on specific LPG changes under drought and salinity are limited, with studies often reporting on general lysophospholipid or phosphatidylglycerol changes.[13][14][15][16][17]

Physiological Functions and Signaling Pathways of this compound

LPG is increasingly recognized as a signaling molecule involved in plant responses to both biotic and abiotic stresses.

Role in Abiotic Stress Responses

Lysophospholipids, including LPG, accumulate in plants under various abiotic stresses, suggesting their role as stress signals.[13][14][18][19]

-

Phosphate Starvation: Under phosphate-limiting conditions, plants remodel their membrane lipids, replacing phospholipids with non-phosphorous galactolipids. The increase in LPG during this process suggests its involvement in the signaling cascade that mediates this metabolic adaptation.[7]

-

Temperature Stress: Changes in the levels of lysophospholipids have been observed under both heat and cold stress.[10][11][12] During freezing, the accumulation of lysophospholipids may contribute to membrane destabilization or act as a signal to trigger protective responses.[12]

Role in Biotic Stress and Immunity

Lipid signaling plays a crucial role in plant innate immunity. Upon pathogen recognition, a cascade of signaling events is initiated, often involving changes in membrane lipid composition.

-

Pathogen-Associated Molecular Pattern (PAMP)-Triggered Immunity (PTI): Lysophospholipids can act as signaling molecules in PTI. While direct evidence for LPG is still emerging, lysophosphatidylcholine (LPC) has been shown to induce defense responses, including the production of reactive oxygen species (ROS) and ethylene.[20] It is plausible that LPG has similar functions.

-

Downstream Signaling: Lysophospholipids are thought to modulate the activity of downstream signaling components. A potential signaling pathway could involve the activation of G-proteins and mitogen-activated protein kinase (MAPK) cascades, which are central to plant defense signaling.[21][22][23][24][25][26][27] However, a direct link between LPG and a specific G-protein-coupled receptor in plants has yet to be established.

A proposed signaling pathway involving LPG is depicted below:

References

- 1. Ubiquitous and endoplasmic reticulum-located lysophosphatidyl acyltransferase, LPAT2, is essential for female but not male gametophyte development in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Examination of the Role of Rice Lysophosphatidic Acid Acyltransferase 2 in Response to Salt and Drought Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 4. Frontiers | Secretory Phospholipases A2 in Plants [frontiersin.org]

- 5. A Small Phospholipase A2-α from Castor Catalyzes the Removal of Hydroxy Fatty Acids from Phosphatidylcholine in Transgenic Arabidopsis Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Arabidopsis thaliana lysophospholipid acyltransferase At1g78690p acylates lysocardiolipins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LYSOPHOSPHATIDIC ACID ACYLTRANSFERASES 4 and 5 are involved in glycerolipid metabolism and nitrogen starvation response in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of two Arabidopsis thaliana acyltransferases with preference for lysophosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plastid lysophosphatidyl acyltransferase is essential for embryo development in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative Profiling of Arabidopsis Polar Glycerolipids under Two Types of Heat Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Endoplasmic Reticulum– and Golgi-Localized Phospholipase A2 Plays Critical Roles in Arabidopsis Pollen Development and Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Drought and heat stress mediated activation of lipid signaling in plants: a critical review [frontiersin.org]

- 15. allsubjectjournal.com [allsubjectjournal.com]

- 16. Phospholipids in Salt Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchtrend.net [researchtrend.net]

- 18. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 19. researchgate.net [researchgate.net]

- 20. Lysophosphatidylcholine enhances susceptibility in signaling pathway against pathogen infection through biphasic production of reactive oxygen species and ethylene in tobacco plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Plant signaling in stress: G-protein coupled receptors, heterotrimeric G-proteins and signal coupling via phospholipases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. MAPK machinery in plants: Recognition and response to different stresses through multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MAPK signaling determines lysophosphatidic acid (LPA)-induced inflammation in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Frontiers | Nuclear Signaling of Plant MAPKs [frontiersin.org]

- 26. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

- 27. MEKK1 Is Required for flg22-Induced MPK4 Activation in Arabidopsis Plants - PMC [pmc.ncbi.nlm.nih.gov]

Lysophosphatidylglycerol: A Key Player in Antimicrobial Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antimicrobial resistance necessitates a deeper understanding of the molecular mechanisms by which bacteria evade the action of antibiotics. One such mechanism involves the modification of the bacterial cell membrane, a critical interface between the pathogen and its environment. This technical guide provides a comprehensive overview of lysophosphatidylglycerol (LPG), a unique membrane phospholipid, and its pivotal role in conferring resistance to a broad range of cationic antimicrobial peptides (CAMPs) and certain clinically relevant antibiotics. We delve into the biosynthesis of LPG, its mechanism of action in altering membrane biophysical properties, and the key enzyme responsible for its production, the Multiple Peptide Resistance Factor (MprF). This document further presents detailed experimental protocols for the characterization of LPG-mediated resistance and quantitative data on its impact on antibiotic susceptibility, offering valuable insights for the development of novel therapeutic strategies that target this resistance mechanism.

Introduction: The Role of the Bacterial Membrane in Antimicrobial Resistance

The bacterial cell membrane is a primary target for numerous antimicrobial agents. Its net negative charge, primarily due to the presence of anionic phospholipids like phosphatidylglycerol (PG) and cardiolipin, facilitates the initial electrostatic attraction of positively charged antimicrobial molecules.[1][2] This interaction is a crucial first step for many antibiotics to exert their bactericidal effects, which can range from membrane disruption to the inhibition of essential cellular processes.

Bacteria have evolved sophisticated mechanisms to counteract this threat, one of which is the modification of their membrane composition to reduce their susceptibility. A key strategy employed by several Gram-positive pathogens, most notably Staphylococcus aureus, is the enzymatic modification of PG to produce this compound (LPG).[1][3]

This compound (LPG): Structure and Biosynthesis

LPG is a glycerophospholipid distinguished by the attachment of a lysine amino acid to the glycerol head group of phosphatidylglycerol.[4] This seemingly simple modification has profound consequences for the biophysical properties of the bacterial membrane. The addition of the positively charged lysine molecule to the anionic PG results in a net cationic phospholipid, which effectively neutralizes or even imparts a positive charge to the bacterial cell surface.[1][2]

The biosynthesis of LPG is catalyzed by the Multiple Peptide Resistance Factor (MprF), a large, bifunctional integral membrane protein.[5][6] MprF possesses two distinct functional domains: a C-terminal synthase domain located in the cytoplasm and an N-terminal flippase domain that spans the membrane.[5] The synthase domain catalyzes the transfer of lysine from a charged lysyl-tRNA (tRNA-Lys) to PG, forming LPG on the inner leaflet of the cytoplasmic membrane. The flippase domain is then responsible for translocating the newly synthesized LPG to the outer leaflet, where it can exert its charge-modifying effects.[5][6]

Mechanism of LPG-Mediated Antimicrobial Resistance

The primary mechanism by which LPG confers antimicrobial resistance is through electrostatic repulsion . By increasing the net positive charge of the outer leaflet of the cytoplasmic membrane, LPG creates an electrostatic barrier that repels positively charged antimicrobial molecules.[1][2] This repulsion hinders the initial binding of CAMPs and cationic antibiotics to the bacterial surface, thereby reducing their effective concentration at the membrane and preventing them from reaching their targets.[7] This mechanism is particularly effective against a wide array of host defense peptides and certain antibiotics like daptomycin.[8][9]

Quantitative Impact of LPG on Antimicrobial Susceptibility

The functional expression of MprF and the resulting production of LPG have a significant impact on the minimum inhibitory concentrations (MICs) of various antimicrobial agents. The following tables summarize quantitative data from studies on Staphylococcus aureus wild-type strains and their corresponding mprF mutants, demonstrating the increased susceptibility of strains lacking a functional MprF.

Table 1: Daptomycin Susceptibility

| Strain | Genotype | Daptomycin MIC (µg/mL) | Fold Change in MIC (Mutant vs. Wild-Type) | Reference |

| SA268 | Wild-Type | 0.5 | - | [2] |

| SA268ΔmprF | mprF Deletion | 0.0625 | 8-fold decrease | [2] |

| CGK5 | Wild-Type | 0.5 | - | [1] |

| CGK5mut | mprF (L431F) | 3 | 6-fold increase | [1] |

| Newman | Wild-Type | 0.25 | - | [3] |

| NewmanMprFL341F | mprF (L341F) | 4 | 16-fold increase | [3] |

| IT1-S | Wild-Type | 0.5 | - | [10] |

| IT4-R | mprF (T345A), vraS (I5N) | 2 | 4-fold increase | [10] |

Table 2: Cationic Antimicrobial Peptide (CAMP) Susceptibility

| Antimicrobial Peptide | Strain | Genotype | MIC (µg/mL) | Fold Change in MIC (Mutant vs. Wild-Type) | Reference |

| Nisin A | SA113 | Wild-Type | 4 | - | [11] |

| SA113ΔmprF | mprF Deletion | 0.25 | 16-fold decrease | [11] | |

| Gallidermin | SA113 | Wild-Type | 8 | - | [12][13][14] |

| SA113ΔmprF | mprF Deletion | <1 | >8-fold decrease | [8] | |

| HNP1-3 (α-defensins) | S. aureus | Wild-Type | >50 | - | [8] |

| ΔmprF | 12.5 | >4-fold decrease | [8] | ||

| LL-37 | S. aureus | Wild-Type | >50 | - | [8] |

| ΔmprF | 12.5 | >4-fold decrease | [8] | ||

| Polymyxin B | SA113 | Wild-Type | 512 | - | [15][16] |

| SA113ΔmprF | mprF Deletion | 384 | 1.3-fold decrease | [15][16] |

Table 3: Other Antibiotic Susceptibility

| Antibiotic | Strain | Genotype | MIC (µg/mL) | Fold Change in MIC (Mutant vs. Wild-Type) | Reference |

| Vancomycin | CGK5 | Wild-Type | 1.5 | - | [1] |

| CGK5mut | mprF (L431F) | 3 | 2-fold increase | [1] | |

| Oxacillin | CGK5 | Wild-Type | 128 | - | [1] |

| CGK5mut | mprF (L431F) | 1 | 128-fold decrease | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of LPG in antimicrobial resistance.

Lipid Extraction from Bacteria (Bligh-Dyer Method)

This protocol describes a standard method for extracting total lipids from bacterial cells.[8][15][17][18][19]

Materials:

-

Bacterial cell pellet

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Deionized water (H₂O)

-

Glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Glass Pasteur pipettes

-

Nitrogen gas stream or SpeedVac

Procedure:

-

Harvest bacterial cells by centrifugation and wash the pellet with a suitable buffer (e.g., PBS).

-

Resuspend the cell pellet in 1 mL of deionized water.

-

Add 3.75 mL of a 1:2 (v/v) mixture of CHCl₃:MeOH to the cell suspension.

-

Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and cell lysis.

-

Add 1.25 mL of CHCl₃ to the mixture and vortex for 1 minute.

-

Add 1.25 mL of H₂O to the mixture and vortex for another 1 minute.

-

Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases. Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids. A protein disk may be visible at the interface.

-

Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface.

-

Dry the collected lipid extract under a stream of nitrogen gas or using a SpeedVac.

-

Store the dried lipid extract at -20°C or -80°C for further analysis.

Thin-Layer Chromatography (TLC) of Bacterial Lipids

TLC is a rapid and effective method for separating and identifying different lipid classes.[12][14][16][20]

Materials:

-

Silica gel TLC plates (e.g., 20x20 cm)

-

TLC development chamber

-

Solvent system (e.g., chloroform:methanol:acetic acid, 65:25:10, v/v/v for polar lipids)

-

Lipid standards (e.g., phosphatidylglycerol, this compound)

-

Capillary tubes or micropipette for spotting

-

Visualization reagent (e.g., Molybdenum Blue spray for phospholipids, or iodine vapor)

-

Oven

Procedure:

-

Activate the TLC plate by heating it in an oven at 110°C for 30-60 minutes.

-

Using a pencil, gently draw a line about 1.5-2 cm from the bottom of the plate. This will be the origin.

-

Dissolve the dried lipid extract and lipid standards in a small volume of chloroform:methanol (2:1, v/v).

-

Using a capillary tube or micropipette, carefully spot the lipid samples and standards onto the origin line, keeping the spots small.

-

Allow the spots to dry completely.

-

Pour the developing solvent system into the TLC chamber to a depth of about 0.5-1 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor. Close the lid and let it equilibrate for at least 10-15 minutes.

-

Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the chamber.

-

Allow the solvent to ascend the plate by capillary action until it is about 1-2 cm from the top of the plate.

-

Remove the plate from the chamber and immediately mark the solvent front with a pencil.

-

Allow the plate to air dry completely in a fume hood.

-

Visualize the separated lipids by spraying with the appropriate reagent (e.g., Molybdenum Blue for phospholipids) and heating, or by placing the plate in a chamber with iodine crystals.

-

Calculate the retention factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front) and compare with the standards for identification.

Measurement of Bacterial Membrane Potential

This protocol uses the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to monitor changes in bacterial membrane potential.[1][2][4][11]

Materials:

-

Mid-log phase bacterial culture

-

Buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)

-

DiSC₃(5) stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

-

Positive control for depolarization (e.g., valinomycin or CCCP)

Procedure:

-

Grow bacteria to mid-log phase (OD₆₀₀ ~ 0.4-0.6).

-

Harvest the cells by centrifugation and wash twice with the buffer.

-

Resuspend the cells in the buffer to a final OD₆₀₀ of 0.05-0.1.

-

Add DiSC₃(5) to the cell suspension to a final concentration of 0.5-2 µM.

-

Incubate in the dark at room temperature for 30-60 minutes with gentle shaking to allow the dye to enter the cells and quench its fluorescence.

-

Aliquot 100-200 µL of the dye-loaded cell suspension into the wells of a 96-well plate.

-

Measure the baseline fluorescence using a microplate reader (excitation ~622 nm, emission ~670 nm).

-

Add the antimicrobial agent to be tested at various concentrations to the wells. Include a positive control (e.g., valinomycin) and a negative control (buffer or vehicle).

-

Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

Assessment of Bacterial Membrane Integrity

This protocol utilizes the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes, to assess membrane integrity.[3][21]

Materials:

-

Mid-log phase bacterial culture

-

Buffer (e.g., PBS)

-

SYTOX Green stock solution

-

96-well black microplate

-

Fluorescence microplate reader or flow cytometer

-

Positive control for membrane permeabilization (e.g., heat-killed cells or a membrane-disrupting agent)

Procedure:

-

Grow bacteria to mid-log phase.

-

Harvest the cells by centrifugation and wash with buffer.

-

Resuspend the cells in the buffer to a desired density.

-

Add SYTOX Green to the cell suspension to a final concentration of 1-5 µM.

-

Aliquot the cell suspension into a 96-well plate.

-

Add the antimicrobial agent to be tested at various concentrations. Include positive and negative controls.

-

Incubate at the desired temperature for a specific time.

-

Measure the fluorescence intensity using a microplate reader (excitation ~488 nm, emission ~523 nm) or analyze the cell population by flow cytometry. An increase in green fluorescence indicates a loss of membrane integrity.

Visualizing the Molecular Landscape of Resistance

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to LPG and antimicrobial resistance.

Caption: Biosynthesis and translocation of LPG by the MprF enzyme.

References

- 1. Frontiers | Effect of a Point Mutation in mprF on Susceptibility to Daptomycin, Vancomycin, and Oxacillin in an MRSA Clinical Strain [frontiersin.org]

- 2. The Role of mprF Mutations in Seesaw Effect of Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenotypic and genetic characterization of daptomycin non-susceptible Staphylococcus aureus strains selected by adaptive laboratory evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Phenotypic and genetic characterization of daptomycin non-susceptible Staphylococcus aureus strains selected by adaptive laboratory evolution [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. An Elevated Mutation Frequency Favors Development of Vancomycin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Bacterial Defensin Resistance Protein MprF Consists of Separable Domains for Lipid Lysinylation and Antimicrobial Peptide Repulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of daptomycin resistance on Staphylococcus aureus virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Daptomycin Resistant Staphylococcus aureus Clinical Strain With Novel Non-synonymous Mutations in the mprF and vraS Genes: A New Insight Into Daptomycin Resistance [frontiersin.org]

- 11. Bio-Engineered Nisin with Increased Anti-Staphylococcus and Selectively Reduced Anti-Lactococcus Activity for Treatment of Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Activity of Gallidermin on Staphylococcus aureus and Staphylococcus epidermidis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhibition of the ATP Synthase Eliminates the Intrinsic Resistance of Staphylococcus aureus towards Polymyxins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Evaluation of Daptomycin Non-Susceptible Staphylococcus aureus for Stability, Population Profiles, mprF Mutations, and Daptomycin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Staphylococcus aureus Virulence Affected by an Alternative Nisin A Resistance Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Association of mprF mutations with cross-resistance to daptomycin and vancomycin in methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Core Properties of Lysophosphatidylglycerol (LPG) Lipids

For Researchers, Scientists, and Drug Development Professionals

Abstract